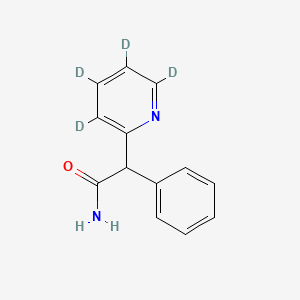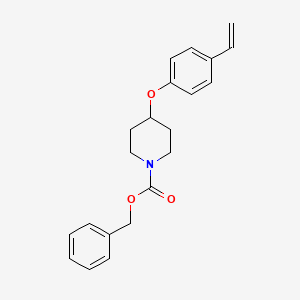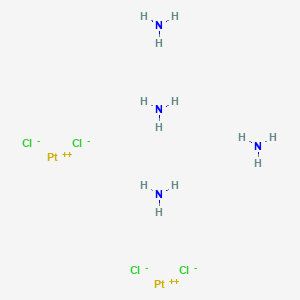
azane;platinum(2+);tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of azane;platinum(2+);tetrachloride typically involves the reaction of platinum metal with chlorine gas in the presence of ammonia. One common method involves dissolving platinum in aqua regia to form a platinum solution, followed by the addition of hydrochloric acid and ammonia to precipitate the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-temperature ampoule synthesis or halogenation and dehydration reactions in a stream of gaseous halogen or hydrogen halide . These methods are labor-intensive and require precise control of reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
Azane;platinum(2+);tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Chloride ions can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various halogenating agents. Reaction conditions often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various platinum complexes, such as cis-[Pt(H2O)2Cl4] and other chloroaqua complexes .
科学研究应用
Azane;platinum(2+);tetrachloride has a wide range of scientific research applications:
作用机制
The mechanism of action of azane;platinum(2+);tetrachloride involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA bases, leading to the disruption of DNA replication and transcription, ultimately causing cell death through apoptosis . Additionally, the compound can generate reactive oxygen species, further contributing to its cytotoxic effects .
相似化合物的比较
Similar Compounds
Similar compounds to azane;platinum(2+);tetrachloride include:
Tetraammineplatinum(II) tetrachloroplatinate(II): A platinum complex with similar coordination geometry but different ligands.
Platinum(IV) chloride: A higher oxidation state platinum compound with different chemical properties and reactivity.
Uniqueness
Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications .
属性
CAS 编号 |
13820-45-6 |
|---|---|
分子式 |
Cl4H12N4Pt2 |
分子量 |
600.1 g/mol |
IUPAC 名称 |
azane;platinum(2+);tetrachloride |
InChI |
InChI=1S/4ClH.4H3N.2Pt/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |
InChI 键 |
UBTDQVRNDDEBSJ-UHFFFAOYSA-J |
规范 SMILES |
N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
相关CAS编号 |
13820-46-7 13820-45-6 13965-91-8 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


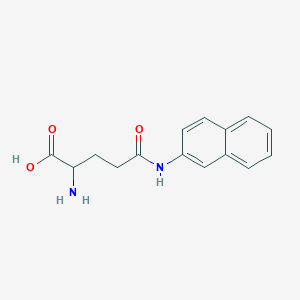
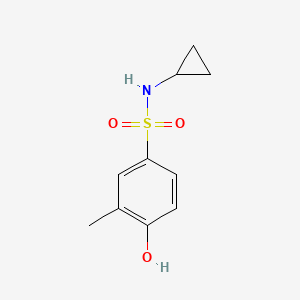

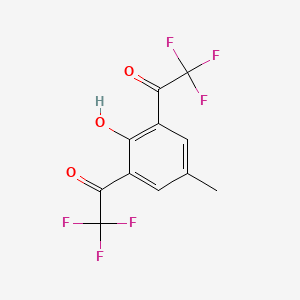

![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
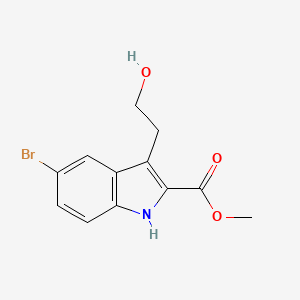
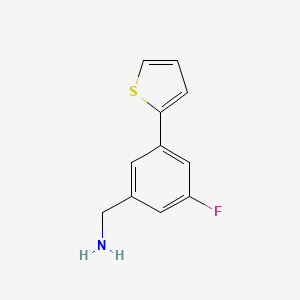
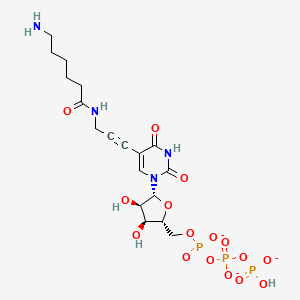
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
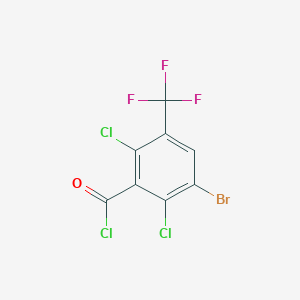
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
